9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol
Overview
Description
“9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol” is a complex organic compound. It belongs to the class of compounds known as azabicyclo[3.3.1]nonanes . These compounds contain a three-ring structure with two cyclohexane rings fused to a piperidine ring .
Synthesis Analysis
The synthesis of azabicyclo[3.3.1]nonane derivatives has been studied . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .
Molecular Structure Analysis
The molecular structure of azabicyclo[3.3.1]nonane derivatives has been examined in several studies . The hydrogen bonds in the starting bicyclononane diene diol and the weaker hydrogen bonds in the dienone and the bromo and nitrile derivatives were found significant for the overall structure .
Chemical Reactions Analysis
The chemical reactions of azabicyclo[3.3.1]nonane derivatives have been explored . The hydrogen bonds in the starting bicyclononane diene diol and the weaker hydrogen bonds in the dienone and the bromo and nitrile derivatives were found significant for the overall structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of azabicyclo[3.3.1]nonane derivatives have been studied . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .
Scientific Research Applications
Metal-Free Catalysis in Hydroboration
9-Borabicyclo[3.3.1]nonane: , a derivative of the compound , has been utilized as a metal-free catalyst for the hydroboration of carbodiimides with pinacol borane . This process is significant for the synthesis of organoboranes, which are crucial intermediates in organic synthesis. The use of this catalyst allows for remarkable regio-, chemo-, and stereoselectivity during hydroboration reactions, making it a valuable tool in the creation of complex organic molecules.
Impact on Crystal Structures and Intermolecular Networks
The compound’s derivatives have been studied for their impact on crystal structures and intermolecular networks . These studies are essential for understanding the stereochemistry of network formation and the role of hydrogen bonds in the overall structure. The insights gained from these studies can influence the design of new materials and the development of drugs by controlling the crystallization process.
Synthesis of Organoboranes
The versatility of 9-Borabicyclo[3.3.1]nonane extends to the synthesis of organoboranes, which are used in various organic transformations . The reagent exhibits exceptional selectivity, which is advantageous for synthesizing specific organoborane compounds with desired properties for use in pharmaceuticals, agrochemicals, and material science.
Hydrogen Bonding Studies
Research into the hydrogen bonding capabilities of the compound’s derivatives provides valuable information on the strength and nature of these interactions . This knowledge is vital for the field of supramolecular chemistry, where hydrogen bonding plays a key role in the assembly of complex structures.
Halogen Bonding Interactions
The study of halogen bonding interactions in the compound’s derivatives contributes to the understanding of non-covalent interactions . These interactions are significant in the design of molecular recognition systems and the development of novel catalysts.
Computational Chemistry Applications
Density Functional Theory (DFT) calculations and kinetic studies involving the compound’s derivatives aid in proposing mechanisms for chemical reactions . These computational studies are indispensable for predicting reaction outcomes and designing new molecules with desired reactivities.
properties
IUPAC Name |
9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-8(2)12-9-4-3-5-10(12)7-11(13)6-9/h8-11,13H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHNQKJCZWGRFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCCC1CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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